1,6-Bis(diphenylphosphino)hexane
Overview
Description
1,6-Bis(diphenylphosphino)hexane is a diphosphine ligand that is commonly used in coordination chemistry to form complexes with various metals. It is characterized by a hexane backbone with a diphenylphosphino group attached at each terminal of the alkane chain. This ligand is known for its ability to bridge between metal centers and facilitate the formation of polymers, rings, and other complex structures in coordination compounds .
Synthesis Analysis
The synthesis of 1,6-bis(diphenylphosphino)hexane and its analogs often involves the use of organophosphorus chemistry. For example, the reaction of bis(pentamethylcyclopentadienyl)chlorophosphane with LiN(SiMe3)2 can lead to novel phosphorus compounds, which may serve as precursors or analogs to the synthesis of related diphosphine ligands . Additionally, the synthesis of related compounds, such as 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene, involves aromatic nucleophilic substitution reactions, which could be adapted for the synthesis of 1,6-bis(diphenylphosphino)hexane derivatives .
Molecular Structure Analysis
The molecular structure of 1,6-bis(diphenylphosphino)hexane and its derivatives can be quite complex, with the potential for unusual bond angles and conformations around the phosphorus atoms. X-ray crystallography is a common technique used to investigate these structures, as seen in the study of various phosphorus compounds . The structure of the ligand can significantly influence the properties and reactivity of the metal complexes it forms .
Chemical Reactions Analysis
1,6-Bis(diphenylphosphino)hexane is involved in various chemical reactions, particularly in the formation of metal complexes. It can undergo dehydrogenation reactions with rhodium(I) and iridium(I) complexes, leading to the formation of new complexes with altered ligands . Additionally, it can act as a bridging ligand in palladium(II) complexes, influencing the resulting structure of the complex, whether it be polymeric, dimeric, or monomeric .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,6-bis(diphenylphosphino)hexane are closely related to its structure and the metal complexes it forms. For instance, the length of the alkane chain between the phosphorus donor atoms can determine the type of complex formed with palladium(II), affecting properties such as solubility and reactivity . The ligand's donor properties are crucial in the formation of stable complexes with transition metals, which can exhibit a range of redox properties and reactivities .
Scientific Research Applications
Catalysis in Organic Reactions : Iron nanoparticles stabilized by 1,6-bis(diphenylphosphino)hexane have been found effective as catalysts in the cross-coupling of aryl Grignard reagents with primary and secondary alkyl halides (Bedford et al., 2006).
Polymerization Studies : This compound has shown measurable polymerization reactivity in the formation of weakly polymerized single crystals, enabling the study of spectroscopic properties of "diluted" poly-6 chains (Deschamps et al., 2010).
Transition Metal Complex Synthesis : Monooxidized bis(phosphino)amines, which can be derived from compounds like 1,6-bis(diphenylphosphino)hexane, are used as bidentate chelate ligands for transition metal complexes (Balakrishna et al., 1993).
Structural Analysis and Magnetic Properties : Nickel(II) dithiocarbamates with 1,6-bis(diphenylphosphino)hexane exhibit promising diamagnetic properties, confirmed through X-ray structural analysis (Pastorek et al., 2003).
Thermal Properties : The thermal decomposition and heat capacity of 1,6-bis(diphenylphosphino)hexane have been studied, revealing a solid-liquid transition at 399.4 K and almost complete decomposition at 710 K (Ji-biao Zhang et al., 1998).
Potential Medical Applications : [Os3(H)2(CO)10] derivatives with bis(diphenylphosphino) methane and 2-(diphenylphosphino) pyridine ligands have shown potential as anti-inflammatory agents (Gobetto et al., 1996).
Catalysis and Photocatalysis : Linear and macrocyclic bis(dinitrosyliron) complexes supported by bis(phosphine) ligands, such as 1,6-bis(diphenylphosphino)hexane, have potential applications in catalysis and photocatalysis (Li et al., 2003).
Palladium-Catalyzed Kinetic Resolution : The helical PHelix ligand, derived from 1,6-bis(diphenylphosphino)hexane, aids in the palladium-catalyzed kinetic resolution of allylic substitution with enantioselectivities up to 99% (Reetz & Sostmann, 2000).
Dehydrogenation Studies : Dehydrogenation of 1,6-bis(diphenylphosphino)hexane by rhodium(I) and iridium(I) complexes has been investigated, leading to the formation of MX(BDPH) complexes (Clark, 1977).
Antitumor Activity : Gold(I) compounds with phenyl groups, like those derived from 1,6-bis(diphenylphosphino)hexane, exhibit significant antitumor activity, linked to the length of the carbon bridge between phosphorus atoms (Horvath et al., 2012).
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Protective measures such as wearing protective gloves, clothing, and eye/face protection, as well as ensuring adequate ventilation, are recommended when handling this compound .
properties
IUPAC Name |
6-diphenylphosphanylhexyl(diphenyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32P2/c1(15-25-31(27-17-7-3-8-18-27)28-19-9-4-10-20-28)2-16-26-32(29-21-11-5-12-22-29)30-23-13-6-14-24-30/h3-14,17-24H,1-2,15-16,25-26H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPORFKPYXATYNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCCCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373017 | |
Record name | 1,6-Bis(diphenylphosphino)hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Bis(diphenylphosphino)hexane | |
CAS RN |
19845-69-3 | |
Record name | 1,6-Bis(diphenylphosphino)hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,6-Bis(diphenylphosphino)hexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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